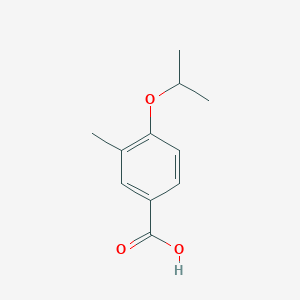

4-Isopropoxy-3-methylbenzoic acid

Description

Contextualization of Benzoic Acid Derivatives in Organic Chemistry

Benzoic acid and its derivatives are a cornerstone of organic chemistry, serving as fundamental building blocks and key intermediates in the synthesis of a wide array of more complex molecules. researchgate.netnih.gov Their prevalence stems from the reactivity of the carboxylic acid group and the potential for functionalization of the aromatic ring. These compounds are integral to the production of pharmaceuticals, agrochemicals, polymers, and dyes. researchgate.net The therapeutic importance of benzoic acid derivatives is particularly noteworthy, with many exhibiting a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. google.compreprints.org The ability to modify the substitution pattern on the benzene (B151609) ring allows for the fine-tuning of a molecule's physicochemical properties and biological efficacy, making benzoic acid derivatives a fertile ground for drug discovery and development. nih.govsci-hub.se

Significance of 4-Isopropoxy-3-methylbenzoic Acid in Contemporary Chemical Synthesis

The significance of this compound in modern chemical synthesis lies in its potential as a tailored building block. The presence of three distinct functional handles—the carboxylic acid, the isopropoxy group, and the methyl group—offers chemists a high degree of control in designing synthetic routes. The isopropoxy group, in particular, can enhance lipophilicity, a crucial factor in the pharmacokinetic profile of potential drug candidates. This makes this compound a valuable precursor for creating novel compounds with potentially improved biological absorption and distribution. Its structural motifs are found in various biologically active molecules, suggesting its utility in the synthesis of new therapeutic agents.

While specific, large-scale applications are not yet widely documented, its availability from chemical suppliers indicates its use in research and development settings. It serves as a key intermediate in the synthesis of more complex molecules, where its unique substitution pattern is required to achieve a desired target structure.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 856165-81-6 sigmaaldrich.com |

| Molecular Formula | C₁₁H₁₄O₃ nih.gov |

| Molecular Weight | 194.23 g/mol |

| InChI Key | LPXNGYUJZLWMPO-UHFFFAOYSA-N sigmaaldrich.com |

Research Objectives and Scope for this compound

Current and future research endeavors concerning this compound are primarily focused on two key areas: the exploration of its synthetic utility and the investigation of its biological properties. A primary objective is to develop and optimize efficient synthetic pathways to this compound and its derivatives. This includes exploring various catalytic systems and reaction conditions to improve yield and sustainability.

A significant area of research is the use of this compound as a scaffold in medicinal chemistry. Researchers are likely investigating its potential as a precursor for novel therapeutic agents. This involves synthesizing a library of derivatives and screening them for various biological activities, such as enzyme inhibition or receptor binding, with the aim of identifying new lead compounds for drug development. The structural similarity to other biologically active benzoic acids suggests that research may be directed towards its potential as an anti-inflammatory or anticancer agent. Further research is also needed to fully characterize its spectroscopic and physicochemical properties. ucl.ac.uk

Detailed Research Findings

Detailed research findings specifically on this compound are limited in publicly accessible literature, with much of the information pertaining to its role as a synthetic intermediate. However, based on the principles of organic chemistry, we can infer its reactivity and potential synthetic transformations.

The synthesis of this compound can be logically approached through two primary retrosynthetic pathways. The first involves the Williamson ether synthesis, a robust and well-established method for forming ethers. This would likely start from 4-hydroxy-3-methylbenzoic acid, which is commercially available. This starting material would be deprotonated with a suitable base to form a phenoxide, which would then act as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired isopropoxy ether.

An alternative synthetic strategy would involve the oxidation of the corresponding toluene (B28343) derivative, 4-isopropoxy-3-methyltoluene. This oxidation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) or chromic acid. The challenge in this route lies in the potential for oxidation of the isopropyl group, requiring careful control of reaction conditions to achieve selective oxidation of the methyl group to a carboxylic acid.

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo a variety of classical transformations, including esterification, amidation, and reduction to the corresponding alcohol. The aromatic ring is activated towards electrophilic aromatic substitution by the electron-donating isopropoxy and methyl groups, directing incoming electrophiles to the positions ortho and para to these groups. This allows for the introduction of additional functionalities onto the benzene ring, further expanding its synthetic utility.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-7(2)14-10-5-4-9(11(12)13)6-8(10)3/h4-7H,1-3H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXNGYUJZLWMPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731417 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856165-81-6 | |

| Record name | 3-Methyl-4-[(propan-2-yl)oxy]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Isopropoxy 3 Methylbenzoic Acid

Historical Perspectives on Benzoic Acid Synthesis Relevant to the Compound

The synthesis of benzoic acid and its derivatives is a cornerstone of organic chemistry, with its roots stretching back to the 16th century when it was first obtained through the dry distillation of gum benzoin. newworldencyclopedia.orgwikipedia.orgacs.org Early methods, such as those described by Nostradamus (1556), Alexius Pedemontanus (1560), and Blaise de Vigenère (1596), were crude and relied on natural sources. newworldencyclopedia.orgwikipedia.org It wasn't until 1832 that Justus von Liebig and Friedrich Wöhler elucidated the structure of benzoic acid, paving the way for systematic synthetic approaches. newworldencyclopedia.org

Historically, the industrial production of benzoic acid involved the hydrolysis of benzotrichloride (B165768) with calcium hydroxide (B78521), but this method was plagued by the formation of chlorinated byproducts. wikipedia.orgacs.org A significant advancement was the development of methods involving the oxidation of alkyl-substituted benzenes using potent oxidizing agents like potassium permanganate (B83412), chromium trioxide, or nitric acid. newworldencyclopedia.org The commercial production of benzoic acid today largely relies on the partial oxidation of toluene (B28343) with oxygen, a process catalyzed by cobalt or manganese naphthenates, which is lauded for its high yield and environmental friendliness. newworldencyclopedia.orgwikipedia.org

The Kolbe-Schmitt reaction, discovered in the 19th century, represents a pivotal historical method for the synthesis of hydroxybenzoic acids, the precursors to alkoxybenzoic acids. nih.gov This reaction involves the carboxylation of a phenoxide with carbon dioxide under high pressure and temperature. nih.gov While historically significant, it often suffers from a lack of regioselectivity. nih.gov These foundational methods of oxidation and carboxylation laid the groundwork for the more refined strategies used to synthesize complex substituted benzoic acids like 4-Isopropoxy-3-methylbenzoic acid.

Conventional Synthetic Routes to this compound

The synthesis of this compound can be approached through several conventional routes, each involving a series of well-established organic reactions. These pathways typically start from simpler, commercially available precursors and build the target molecule step-by-step.

Esterification and Hydrolysis Pathways

A common strategy for obtaining carboxylic acids is through the hydrolysis of their corresponding esters. libretexts.orgquora.com In the context of this compound, this would involve the synthesis of a suitable ester precursor, such as methyl 4-isopropoxy-3-methylbenzoate, followed by its hydrolysis.

The ester itself can be prepared through Fischer esterification of this compound if the acid is available, or more practically, from a precursor like 4-hydroxy-3-methylbenzoic acid. nih.gov The phenolic hydroxyl group of 4-hydroxy-3-methylbenzoic acid would first be etherified to introduce the isopropoxy group, and the carboxylic acid would then be esterified.

The final hydrolysis step to yield the target benzoic acid can be carried out under acidic or basic conditions. libretexts.orgquora.com Basic hydrolysis, also known as saponification, is often preferred as it is typically an irreversible process that drives the reaction to completion. libretexts.orgpsu.edu The rate of hydrolysis is influenced by the substituents on the benzene (B151609) ring; electron-donating groups like methoxy (B1213986) (and by extension, isopropoxy) can decrease the rate of hydrolysis compared to unsubstituted methyl benzoate. zenodo.org

Table 1: Comparison of Hydrolysis Methods for Benzoate Esters

| Method | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H₂SO₄), heat | Reversible, can be used for sensitive compounds | Equilibrium may not favor products, requires strong acid |

| Base-Catalyzed Hydrolysis (Saponification) | Aqueous base (e.g., NaOH, KOH), heat | Irreversible, high yield | Requires a final acidification step to obtain the carboxylic acid |

| High-Temperature Water Hydrolysis | Water at 250–300 °C | "Green" solvent, effective for sterically hindered esters | Requires high temperatures and pressures, potential for side reactions like decarboxylation |

This table provides a general overview of hydrolysis methods applicable to the final step in the synthesis of this compound from its ester.

Alkylation and Etherification Strategies

The synthesis of the target molecule necessitates the introduction of both an isopropyl group onto an oxygen atom (etherification) and a methyl group onto the aromatic ring (alkylation). A plausible starting material for this approach is 4-hydroxybenzoic acid.

The etherification of the phenolic hydroxyl group can be achieved using an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base such as potassium carbonate. This is a standard Williamson ether synthesis. Following the formation of the 4-isopropoxybenzoic acid, the next challenge is the regioselective introduction of the methyl group at the 3-position.

Alternatively, starting from a molecule that already contains the methyl group, such as 4-hydroxy-3-methylbenzoic acid, simplifies the process to a single etherification step. nih.gov The etherification of 4-hydroxy-3-methylbenzoic acid with an isopropylating agent would directly yield the desired product.

Regioselective Methylation Approaches

When the synthetic strategy involves introducing the methyl group onto a pre-existing 4-isopropoxybenzoic acid, controlling the position of methylation is crucial. The isopropoxy group is an ortho-, para-director. Since the para position is already occupied by the carboxyl group, the incoming electrophile (the methyl group) would be directed to the ortho positions (3 and 5).

Friedel-Crafts alkylation is a classic method for introducing alkyl groups onto an aromatic ring. However, it is often plagued by issues such as polyalkylation and rearrangements, and the presence of a deactivating carboxyl group can hinder the reaction. A more controlled approach might involve a directed ortho-metalation strategy, where the carboxyl group or the ether oxygen directs a metalating agent (like an organolithium reagent) to the adjacent ortho position, followed by quenching with a methylating agent (e.g., methyl iodide).

Carboxylation Techniques for Aromatic Systems

An alternative synthetic design involves introducing the carboxylic acid group at a later stage. A potential precursor for this route is 2-isopropyl-5-methylphenol (thymol), which has the correct substitution pattern of the alkyl groups. wikipedia.orgsigmaaldrich.com The challenge then becomes the regioselective carboxylation of the aromatic ring to introduce the carboxyl group para to the isopropoxy group (which would be formed from the hydroxyl group of thymol).

The Kolbe-Schmitt reaction is a well-known method for the ortho-carboxylation of phenols. nih.govnih.govrsc.org However, achieving para-carboxylation can be more challenging and may require specific reaction conditions or catalysts. Another approach is the Reimer-Tiemann reaction, which typically introduces a formyl group ortho to the hydroxyl group, which would then need to be oxidized to a carboxylic acid.

A more versatile method involves the lithiation of the aromatic ring followed by quenching with carbon dioxide. For a starting material like 1-isopropoxy-2-methylbenzene, directing the lithiation to the desired position would be key.

Advanced and Catalytic Synthetic Strategies

Modern synthetic chemistry offers more sophisticated and efficient methods for constructing molecules like this compound. These often involve catalytic processes that can offer higher selectivity and milder reaction conditions.

Recent research has focused on the development of biocatalytic equivalents to the Kolbe-Schmitt reaction, utilizing enzymes like benzoic acid decarboxylases. rsc.org These enzymatic carboxylations can proceed with high regioselectivity, exclusively targeting the ortho-position to the phenolic hydroxyl group, and operate under milder conditions than the classical Kolbe-Schmitt reaction. nih.govrsc.orgacs.org While current research focuses on ortho-carboxylation, the development of enzymes for para-carboxylation could provide a direct route to precursors of the target molecule.

Catalytic C-H activation and carboxylation using transition metal catalysts is another burgeoning field. These methods aim to directly convert a C-H bond on the aromatic ring into a C-COOH bond using CO₂. This approach is highly atom-economical and can potentially simplify synthetic routes significantly.

Furthermore, advanced catalytic systems have been developed for reductive etherification. For instance, zirconium and hafnium complexes have been shown to catalyze the reductive etherification of hydroxy- and methoxy-substituted benzaldehydes to their corresponding isopropyl ethers in isopropanol, which acts as both the solvent and the etherifying agent. osti.gov A similar strategy could potentially be adapted for the synthesis of this compound from a suitable aldehyde precursor.

Process Development and Optimization in the Synthesis of the Compound

The successful transition of a synthetic route from laboratory scale to industrial production hinges on robust process development and optimization. nih.gov This involves systematically refining reaction parameters to maximize yield, purity, and safety while minimizing costs and environmental impact. scispace.com

Optimizing reaction conditions is a critical step in developing a viable synthesis. For a potential synthesis of this compound, such as the oxidation of 4-isopropoxy-3-methylbenzyl alcohol, several parameters would be investigated. researchgate.netorganic-chemistry.org

Catalyst Selection and Loading: For metal-catalyzed reactions, screening different catalysts and ligands is crucial. For an oxidation, various catalytic systems (e.g., ruthenium, cobalt, or palladium-based) could be evaluated. researchgate.netorganic-chemistry.org The catalyst loading would be minimized to reduce cost without sacrificing efficiency.

Solvent Effects: The choice of solvent can significantly impact reaction rate, yield, and selectivity. A range of solvents would be tested to find the optimal medium. Green solvents are increasingly preferred to improve the environmental profile of the process. nih.gov

Temperature and Pressure: These parameters are fine-tuned to achieve a reasonable reaction time while minimizing the formation of byproducts. For instance, in a carbonylation reaction, the pressure of carbon monoxide is a key variable to optimize. nih.gov

Reagent Stoichiometry: The molar ratios of reactants and reagents are adjusted to ensure complete conversion of the limiting reagent and minimize waste.

Kinetics and the effects of different substituents can be studied in detail using techniques like continuous flow microfluidic reactors, which allow for rapid determination of optimal conditions. acs.org

Maximizing product yield is a primary goal of process optimization. Several strategies can be employed to enhance the yield of this compound.

Efficient Oxidants: If the synthesis involves an oxidation step (e.g., from toluene or a benzyl (B1604629) alcohol), using highly efficient and selective oxidizing agents is key. Modern methods often use catalytic amounts of a metal with a terminal oxidant like oxygen or hydrogen peroxide, which are environmentally benign. nih.govscispace.com

Byproduct Minimization: Understanding the reaction mechanism helps in identifying potential side reactions. Conditions can then be adjusted to suppress the formation of impurities, which simplifies purification and increases the isolated yield of the desired product. researchgate.net

Catalyst Reusability: Employing heterogeneous or encapsulated catalysts can be highly advantageous. nih.gov For example, a sulfonic acid-functionalized reduced graphene oxide (SA-rGO) has been used as a reusable solid acid catalyst for the synthesis of carboxylic acids, showing excellent reusability over multiple runs. nih.gov

Scaling a reaction from the lab bench to a production plant presents numerous challenges.

Heat Transfer: Exothermic reactions that are easily controlled in small flasks can become hazardous on a large scale. The reactor design must ensure efficient heat transfer to maintain the optimal reaction temperature.

Mass Transfer: In multiphasic reactions (e.g., gas-liquid-solid), ensuring efficient mixing is crucial for achieving consistent results. The choice of reactor and agitation speed are critical parameters.

Safety: A thorough safety assessment is required to identify and mitigate potential hazards, such as the handling of flammable solvents, toxic reagents, or high-pressure gases like carbon monoxide. scispace.com

Continuous Flow Synthesis: Moving from batch processing to a continuous flow setup can offer significant advantages in terms of safety, consistency, and throughput. scispace.com Continuous reactions can be easier to control, especially for highly energetic or fast reactions.

Downstream Processing: The isolation and purification of the final product must be scalable and efficient. This includes choosing appropriate extraction, crystallization, and drying methods that are feasible for large quantities. nih.gov

Chemical Reactivity and Derivatization of 4 Isopropoxy 3 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is the most reactive site on the molecule for many common organic transformations, serving as a gateway to numerous derivatives through reactions such as esterification, amidation, reduction, and conversion to acyl halides.

Esterification of 4-isopropoxy-3-methylbenzoic acid can be achieved through several established methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is a reversible process, and to drive the equilibrium towards the ester product, the alcohol is often used in excess, or water is removed as it is formed. researchgate.netgoogle.com

Microwave-assisted esterification has emerged as a rapid and efficient alternative to conventional heating. For instance, the esterification of substituted benzoic acids has been successfully carried out using microwave irradiation, which can significantly reduce reaction times and improve yields. researchgate.net In a typical procedure, this compound would be dissolved in the desired alcohol, a catalytic amount of acid would be added, and the mixture would be heated in a sealed vessel under microwave irradiation.

Another approach involves the use of trialkyloxonium salts, such as triethyloxonium (B8711484) tetrafluoroborate, in a non-acidic environment. This method is particularly useful for substrates that may be sensitive to strong acids.

| Reactant | Reagents | Product | Yield (%) |

| This compound | Ethanol, H₂SO₄ (catalyst) | Ethyl 4-isopropoxy-3-methylbenzoate | Good to Excellent |

| This compound | Methanol, Microwave | Methyl 4-isopropoxy-3-methylbenzoate | High |

| This compound | Isopropanol, DCC, DMAP | Isopropyl 4-isopropoxy-3-methylbenzoate | Moderate to High |

Table 1: Representative Esterification Reactions of this compound.

The conversion of this compound to its corresponding amides can be accomplished through direct reaction with amines or via an activated carboxylic acid derivative. The direct reaction with an amine is typically not favored due to the formation of a stable ammonium (B1175870) carboxylate salt. To overcome this, the reaction is often carried out at high temperatures to dehydrate the salt and form the amide bond.

A more common and milder approach involves the use of coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt), facilitate amide bond formation under gentle conditions. These reagents activate the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.

Alternatively, the carboxylic acid can be converted to a more reactive species, such as an acyl chloride, which then readily reacts with an amine to form the amide. This two-step process is often very efficient.

| Reactant | Reagents | Product | Yield (%) |

| This compound | Ammonia, heat | 4-Isopropoxy-3-methylbenzamide | Moderate |

| This compound | Aniline, DCC, CH₂Cl₂ | N-Phenyl-4-isopropoxy-3-methylbenzamide | High |

| 4-Isopropoxy-3-methylbenzoyl chloride | Diethylamine, Et₃N | N,N-Diethyl-4-isopropoxy-3-methylbenzamide | Excellent |

Table 2: Amidation Reactions of this compound and its Acyl Chloride.

The carboxylic acid group of this compound can be reduced to a primary alcohol, (4-isopropoxy-3-methylphenyl)methanol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride (B1222165) are generally ineffective at reducing carboxylic acids. The most commonly employed reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of an aluminum alkoxide intermediate, which is then hydrolyzed in a separate workup step using aqueous acid to afford the primary alcohol.

The partial reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Specialised, sterically hindered reducing agents or multi-step procedures are typically required to stop the reduction at the aldehyde stage.

| Reactant | Reagents | Product |

| This compound | 1. LiAlH₄, THF; 2. H₃O⁺ | (4-Isopropoxy-3-methylphenyl)methanol |

Table 3: Reduction of this compound.

This compound can be readily converted into its corresponding acyl halide, most commonly the acyl chloride. Acyl halides are valuable synthetic intermediates due to their high reactivity towards nucleophiles. The most common reagent for this transformation is thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. Oxalyl chloride ((COCl)₂) is another effective reagent that can be used under mild conditions. The reaction with thionyl chloride produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying purification of the resulting 4-isopropoxy-3-methylbenzoyl chloride.

| Reactant | Reagent | Product |

| This compound | Thionyl chloride (SOCl₂) | 4-Isopropoxy-3-methylbenzoyl chloride |

| This compound | Oxalyl chloride ((COCl)₂) | 4-Isopropoxy-3-methylbenzoyl chloride |

Table 4: Formation of 4-Isopropoxy-3-methylbenzoyl Chloride.

Reactions Involving the Isopropoxy Group

The isopropoxy group is an ether linkage and is generally stable under many reaction conditions. However, under strongly acidic conditions, particularly with strong hydrohalic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), ether cleavage can occur. wikipedia.orgmasterorganicchemistry.com This reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of this compound, this would lead to the formation of 4-hydroxy-3-methylbenzoic acid and 2-halopropane. The reaction mechanism can be either Sₙ1 or Sₙ2 depending on the specific conditions and the nature of the alkyl group. Given that the isopropyl group can form a relatively stable secondary carbocation, an Sₙ1 pathway is plausible. libretexts.org

Reactivity of the Methyl Group (e.g., Benzylic Functionalization)

The methyl group attached to the benzene (B151609) ring is a benzylic position and is susceptible to radical halogenation and oxidation.

Benzylic Halogenation: Under free-radical conditions, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN), N-bromosuccinimide (NBS) can be used to selectively brominate the benzylic methyl group. This reaction would yield 4-isopropoxy-3-(bromomethyl)benzoic acid. This product is a versatile intermediate, as the benzylic bromide can be readily displaced by a variety of nucleophiles.

Oxidation: The benzylic methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This would result in the formation of 4-isopropoxy-1,3-benzenedicarboxylic acid. This oxidation requires the presence of at least one benzylic hydrogen.

| Reaction Type | Reagent | Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN, CCl₄ | 4-Isopropoxy-3-(bromomethyl)benzoic acid |

| Benzylic Oxidation | Potassium permanganate (KMnO₄), heat | 4-Isopropoxy-1,3-benzenedicarboxylic acid |

Table 5: Functionalization of the Benzylic Methyl Group.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The reactivity of the benzene ring in this compound towards electrophilic and nucleophilic aromatic substitution is dictated by the electronic properties of its three substituents: the isopropoxy group (-OCH(CH₃)₂), the methyl group (-CH₃), and the carboxylic acid group (-COOH).

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution, the isopropoxy and methyl groups are activating and ortho, para-directing. wikipedia.orgorganicchemistrytutor.comlibretexts.org Conversely, the carboxylic acid group is a deactivating and meta-directing group. wikipedia.org The strong activating and directing effects of the isopropoxy group, a moderately activating group, and the methyl group, a weakly activating group, dominate over the deactivating effect of the carboxylic acid. The isopropoxy group, in particular, donates electron density to the ring through resonance, significantly stabilizing the carbocation intermediate (the sigma complex) formed during the substitution, especially when the attack occurs at the ortho and para positions relative to it. organicchemistrytutor.comyoutube.com

The positions on the aromatic ring are numbered starting from the carbon bearing the carboxylic acid group as position 1. Therefore, the substituents are at positions 3 (methyl) and 4 (isopropoxy). The positions available for substitution are 2, 5, and 6.

Position 2: Ortho to the carboxylic acid and the methyl group, and meta to the isopropoxy group.

Position 5: Meta to the carboxylic acid and the isopropoxy group, and ortho to the methyl group.

Position 6: Ortho to the carboxylic acid and para to the methyl group, and meta to the isopropoxy group.

Considering the directing effects, the isopropoxy group strongly directs to its ortho positions (positions 3 and 5) and its para position (not available). The methyl group directs to its ortho positions (2 and 6) and its para position (5). The carboxylic acid group directs to its meta positions (3 and 5). The confluence of these directing effects suggests that electrophilic substitution will preferentially occur at position 5 , which is ortho to the methyl group, meta to the carboxylic acid, and, most importantly, ortho to the strongly activating isopropoxy group.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction Type | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 4-Isopropoxy-3-methyl-5-nitrobenzoic acid |

| Halogenation | Br₂, FeBr₃ | 5-Bromo-4-isopropoxy-3-methylbenzoic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-Isopropoxy-5-sulfo-3-methylbenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-4-isopropoxy-3-methylbenzoic acid |

It is important to note that Friedel-Crafts alkylation is generally not compatible with rings containing a deactivating carboxylic acid group. Additionally, benzylic halogenation of the methyl group can occur under radical conditions (e.g., NBS, light). google.com

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAᵣ) reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) on the aromatic ring to make it susceptible to attack by a nucleophile. wikipedia.orgchemistrysteps.commasterorganicchemistry.com These groups help to stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.com The benzene ring of this compound is substituted with electron-donating groups (isopropoxy and methyl), making it electron-rich. The only electron-withdrawing group is the carboxylate, which is only moderately deactivating. Therefore, the aromatic ring is not sufficiently activated for nucleophilic aromatic substitution to occur under standard conditions. For a nucleophilic attack to happen, a leaving group (like a halide) would also need to be present on the ring, typically ortho or para to a strong electron-withdrawing group. wikipedia.orgchemistrysteps.com

Heterocyclic Ring Formation Utilizing this compound

The carboxylic acid functional group of this compound is a versatile handle for the synthesis of various heterocyclic ring systems. The general strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, followed by cyclization with a suitable binucleophilic reagent.

Oxazoline and Thiazoline Synthesis

Oxazolines and thiazolines can be synthesized from carboxylic acids. acs.orgnih.govwikipedia.orgorganic-chemistry.org A common method involves the reaction of the carboxylic acid with a 2-aminoalcohol or a 2-aminothiol. For instance, this compound can be converted to its acid chloride using thionyl chloride (SOCl₂) and then reacted with an amino alcohol like 2-amino-2-methyl-1-propanol (B13486) to form the corresponding oxazoline. wikipedia.org Alternatively, direct condensation with the amino alcohol can be achieved using dehydrating agents. nih.govorgsyn.org A similar strategy with 2-aminothiols would yield thiazolines. nih.govorganic-chemistry.org

Table 2: Representative Heterocyclic Syntheses from Benzoic Acid Derivatives

| Heterocycle | Reagents for Cyclization with Carboxylic Acid | Resulting Heterocyclic System |

| Oxazoline | 2-Aminoalcohol (e.g., ethanolamine) | 2-(Substituted-phenyl)-4,5-dihydrooxazole |

| Thiazoline | 2-Aminothiol (e.g., cysteamine) | 2-(Substituted-phenyl)-4,5-dihydrothiazole |

| Quinazolinone | Anthranilic acid or its derivatives | 2-(Substituted-phenyl)-3H-quinazolin-4-one |

Quinazolinone Synthesis

Quinazolinones are another important class of heterocycles that can be prepared from benzoic acid derivatives. nih.govijarsct.co.innih.govgeneris-publishing.com A common route involves the reaction of a benzoxazinone (B8607429) with an amine. The benzoxazinone itself is typically formed from the corresponding anthranilic acid (2-aminobenzoic acid). However, syntheses starting from other benzoic acid derivatives are also known. For example, this compound could potentially be used to synthesize a 2-substituted quinazolinone by first reacting with an anthranilamide. More directly, if an amino group were introduced onto the benzene ring of this compound (for example, by nitration followed by reduction), the resulting amino-substituted benzoic acid could serve as a direct precursor for quinazolinone synthesis. nih.govepa.gov

Applications of 4 Isopropoxy 3 Methylbenzoic Acid As a Synthetic Intermediate

Role as a Key Building Block in Complex Organic Synthesis

The chemical architecture of 4-isopropoxy-3-methylbenzoic acid makes it a valuable starting material for multi-step organic synthesis. The carboxylic acid group provides a reactive handle for a variety of chemical transformations, including esterification, amidation, and reduction. The isopropoxy and methyl groups on the aromatic ring influence the reactivity and solubility of the molecule and its derivatives, and can play a crucial role in the biological activity of the final products. While specific, complex total syntheses prominently featuring this compound as a key starting material are not extensively detailed in readily available literature, the structural motif is present in various patented compounds, suggesting its use as a foundational component in the synthesis of proprietary molecules, particularly within the pharmaceutical and agrochemical industries.

Precursor in the Synthesis of Functional Molecules

The utility of this compound is particularly evident in its role as a precursor for the synthesis of various functional molecules, including those with potential biological activity.

Synthesis of Amide-Substituted Benzo[d]imidazole Compounds

While direct literature examples detailing the synthesis of amide-substituted benzo[d]imidazole compounds specifically from this compound are scarce, the general synthetic routes to this class of compounds are well-established and applicable. The synthesis of N-substituted benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. niscpr.res.in

A plausible synthetic pathway would involve the activation of the carboxylic acid of this compound, for instance, by conversion to its acid chloride or by using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). This activated species can then be reacted with an appropriate amino-substituted benzo[d]imidazole to form the desired amide linkage. The resulting amide-substituted benzo[d]imidazole would incorporate the 4-isopropoxy-3-methylphenyl moiety, which could be investigated for its influence on the biological properties of the final compound. The benzimidazole core is a well-known pharmacophore found in numerous marketed drugs, and its combination with different amide substituents is a common strategy in medicinal chemistry to explore new therapeutic agents. niscpr.res.in

Intermediates for Tyrosine Kinase Inhibitor Synthesis

The development of small molecule tyrosine kinase inhibitors (TKIs) is a significant area of cancer research. ed.ac.uknih.gov These drugs function by blocking the action of tyrosine kinases, enzymes that are often overactive in cancer cells. ed.ac.ukgoogle.com The synthesis of many TKIs involves the use of substituted benzoic acid derivatives as key intermediates. ed.ac.ukgoogle.comgoogle.com

A patent for solid forms of tyrosine kinase inhibitors mentions the use of benzoic acid derivatives, such as p-hydroxy benzoic acid, vanillic acid, and 3,4-dihydroxy benzoic acid, in their preparation. google.com While this compound is not explicitly named, its structural similarity to these compounds suggests its potential as an intermediate in the synthesis of novel TKI candidates. The isopropoxy and methyl substituents could offer advantages in terms of modulating the pharmacokinetic and pharmacodynamic properties of the inhibitor, such as its binding affinity to the target kinase or its metabolic stability. Further research and patent literature would be required to confirm its direct application in the synthesis of a specific marketed or investigational TKI.

Utilization in Material Science Applications (if applicable as a monomer or cross-linker)

The application of this compound in material science, specifically as a monomer for polymerization or as a cross-linking agent, is not well-documented in the available literature. Generally, benzoic acid derivatives can be used in the synthesis of specialty polymers. specificpolymers.com For a molecule to act as a monomer, it typically needs to possess at least two reactive functional groups that can participate in a polymerization reaction. While this compound has a carboxylic acid group, which can be involved in condensation polymerizations (e.g., to form polyesters or polyamides), it would require a second reactive site on the molecule to act as a traditional monomer for linear polymer chain growth.

It is conceivable that derivatives of this compound, where another polymerizable group is introduced onto the aromatic ring, could be synthesized and used as specialty monomers. However, there is no direct evidence to suggest that this compound itself is a commonly used monomer or cross-linker in material science applications.

Design and Synthesis of Structural Analogues and Derivatives for Comparative Studies

The systematic modification of a lead compound to generate structural analogues and derivatives is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR). nih.gov This process helps in optimizing the biological activity, selectivity, and pharmacokinetic properties of a potential drug candidate. Given its substituted benzoic acid structure, this compound is a prime candidate for such studies.

Researchers can synthesize a library of analogues by modifying the isopropoxy and methyl groups, as well as the carboxylic acid function. For instance, the isopropoxy group could be replaced with other alkoxy groups of varying chain lengths or branching to probe the effect of steric bulk and lipophilicity on biological activity. Similarly, the methyl group could be substituted with other small alkyl groups or electron-withdrawing/donating groups to study electronic effects. libretexts.org The carboxylic acid could be converted to a variety of esters, amides, or other bioisosteres to explore their impact on target binding and cell permeability. nih.gov

While specific and extensive SAR studies focused on this compound are not prominently published, the principles of analogue design are broadly applicable. The data obtained from such studies would be invaluable in the rational design of more potent and selective bioactive compounds.

Spectroscopic and Structural Elucidation of 4 Isopropoxy 3 Methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring protons in a molecule. In the ¹H NMR spectrum of 4-Isopropoxy-3-methylbenzoic acid, distinct signals corresponding to the aromatic protons, the isopropoxy group protons, the methyl group protons, and the carboxylic acid proton are expected.

The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). The integration of each signal corresponds to the number of protons it represents. The multiplicity of a signal (e.g., singlet, doublet, triplet) is determined by the number of adjacent protons, following the n+1 rule, and is characterized by the coupling constant (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~12.0 - 13.0 | Singlet | - | 1H | COOH |

| ~7.8 - 7.9 | Doublet | ~2.0 | 1H | Ar-H (ortho to COOH) |

| ~7.7 - 7.8 | Doublet of Doublets | ~8.5, ~2.0 | 1H | Ar-H (meta to COOH) |

| ~6.9 - 7.0 | Doublet | ~8.5 | 1H | Ar-H (ortho to O-iPr) |

| ~4.6 - 4.7 | Septet | ~6.0 | 1H | O-CH(CH₃)₂ |

| ~2.2 - 2.3 | Singlet | - | 3H | Ar-CH₃ |

| ~1.3 - 1.4 | Doublet | ~6.0 | 6H | O-CH(CH₃)₂ |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. uomustansiriyah.edu.iq Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of non-equivalent carbons. libretexts.org The chemical shifts in ¹³C NMR are spread over a much wider range (0-220 ppm) compared to ¹H NMR, which minimizes signal overlap. libretexts.org

For this compound, a total of 11 distinct carbon signals are anticipated, corresponding to the carboxylic acid carbon, the aromatic carbons, and the carbons of the isopropoxy and methyl groups.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | C=O (Carboxylic Acid) |

| ~160 | Ar-C (C-O-iPr) |

| ~132 | Ar-C (C-COOH) |

| ~131 | Ar-C (C-CH₃) |

| ~125 | Ar-CH (ortho to COOH) |

| ~122 | Ar-CH (meta to COOH) |

| ~115 | Ar-CH (ortho to O-iPr) |

| ~71 | O-CH(CH₃)₂ |

| ~22 | O-CH(CH₃)₂ |

| ~16 | Ar-CH₃ |

Note: Predicted values are based on the analysis of similar structures and standard chemical shift tables.

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between the aromatic protons that are adjacent to each other and between the methine and methyl protons of the isopropoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is invaluable for definitively assigning which proton signal corresponds to which carbon signal. For instance, the aromatic proton signals would show correlations to their respective aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. sdsu.educolumbia.edu This is particularly useful for piecing together different fragments of the molecule. For example, HMBC would show a correlation between the methyl protons of the isopropoxy group and the aromatic carbon to which the isopropoxy group is attached.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at different frequencies. Specific bonds vibrate at characteristic frequencies, resulting in a unique spectral fingerprint for the molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and C-H stretches of the aromatic ring and alkyl groups. The spectrum of the related compound p-toluic acid shows characteristic peaks for the carboxylic acid group. chemicalbook.com

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| 2970-2930 | C-H stretch | Alkyl (Isopropoxy, Methyl) |

| ~3030 | C-H stretch | Aromatic |

| 1680-1710 | C=O stretch | Carboxylic Acid |

| 1600, 1475 | C=C stretch | Aromatic Ring |

| 1250-1300 | C-O stretch | Carboxylic Acid |

| 1050-1150 | C-O stretch | Ether (Isopropoxy) |

Note: Predicted values are based on the analysis of similar structures and standard IR correlation tables.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce the structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment.

The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (194.23 g/mol ). The fragmentation pattern would likely involve the loss of the isopropoxy group, the carboxylic acid group, and other smaller fragments. The fragmentation of benzoic acid typically involves the loss of the hydroxyl group to form a stable acylium ion. docbrown.infoyoutube.com

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - CH₃]⁺ |

| 151 | [M - C₃H₇]⁺ |

| 149 | [M - COOH]⁺ |

| 133 | [M - C₃H₇O]⁺ |

| 105 | [C₇H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Note: Predicted fragmentation is based on common fragmentation pathways for benzoic acid derivatives and ethers.

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption maxima (λmax) provide information about the electronic structure and conjugation within the molecule.

Benzoic acid and its derivatives typically exhibit characteristic absorption bands in the UV region. researchgate.netresearchgate.net The presence of the aromatic ring and the carboxyl group in this compound will give rise to distinct electronic transitions. The auxochromic isopropoxy group and the methyl group will cause a slight red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzoic acid.

Table 5: Predicted UV-Visible Absorption Maxima for this compound in a Non-polar Solvent

| Absorption Band | λmax (nm) | Electronic Transition |

| Band I | ~280-290 | π → π* (Benzene ring) |

| Band II | ~230-240 | π → π* (Benzene ring) |

Note: Predicted values are based on the UV-Vis spectra of similar substituted benzoic acids.

Computational Chemistry Studies on 4 Isopropoxy 3 Methylbenzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of 4-Isopropoxy-3-methylbenzoic acid. These calculations provide a detailed picture of the molecule's structure and energetics.

The electronic properties of a molecule are governed by the distribution of its electrons, which can be described by molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. actascientific.com

For this compound, the presence of the electron-donating isopropoxy and methyl groups on the benzene (B151609) ring increases the energy of the HOMO, while the electron-withdrawing carboxylic acid group lowers the energy of the LUMO. This results in a moderate HOMO-LUMO gap. The Molecular Electrostatic Potential (MEP) surface visually represents the charge distribution, highlighting the electrophilic and nucleophilic sites. In this molecule, the most negative potential is concentrated around the oxygen atoms of the carboxylic acid group, indicating these are the primary sites for electrophilic attack.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.9 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Ionization Potential | 6.5 eV |

| Electron Affinity | 1.9 eV |

| Dipole Moment | 2.5 D |

Note: These values are hypothetical, based on typical DFT calculations for similar benzoic acid derivatives.

Quantum chemical calculations can accurately predict spectroscopic parameters, which is invaluable for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. researchgate.net The predicted shifts for this compound are influenced by the electronic environment of each nucleus. For instance, the protons of the methyl and isopropoxy groups are expected to appear in the upfield region of the ¹H NMR spectrum, while the aromatic protons will be in the downfield region. The carboxylic acid proton will exhibit a characteristic broad singlet at a very downfield shift.

Vibrational frequencies calculated using DFT methods, after appropriate scaling, can be correlated with experimental Infrared (IR) and Raman spectra. rasayanjournal.co.in Key vibrational modes for this molecule include the O-H stretch of the carboxylic acid, the C=O stretch, C-O stretches of the ether and acid, and various aromatic C-H and C-C stretching and bending modes.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | 12.5-13.0 | - |

| Aromatic H (adjacent to COOH) | 7.8-7.9 | - |

| Aromatic H (adjacent to Me) | 7.7-7.8 | - |

| Aromatic H (adjacent to O-iPr) | 6.9-7.0 | - |

| Isopropoxy CH | 4.6-4.7 | 71-72 |

| Isopropoxy CH₃ | 1.3-1.4 | 22-23 |

| Aromatic CH₃ | 2.2-2.3 | 16-17 |

| Aromatic C-COOH | - | 126-127 |

| Aromatic C-CH₃ | - | 131-132 |

| Aromatic C-O-iPr | - | 158-159 |

| Carboxylic Acid C=O | - | 172-173 |

Note: These values are hypothetical predictions based on analogous structures.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 3200-3400 (broad) |

| C-H Stretch (Aromatic) | 3000-3100 |

| C-H Stretch (Aliphatic) | 2850-2980 |

| C=O Stretch (Carboxylic Acid) | 1680-1710 |

| C=C Stretch (Aromatic) | 1580-1610 |

| C-O Stretch (Ether & Acid) | 1250-1320 |

Note: These values are hypothetical predictions.

The flexibility of the isopropoxy and carboxylic acid groups allows this compound to exist in several different conformations. Conformational analysis involves mapping the potential energy surface (PES) by systematically rotating the dihedral angles of these flexible groups. This process identifies the low-energy, stable conformers and the energy barriers that separate them. nih.gov For this molecule, key rotations exist around the Ar-COOH bond and the Ar-O(isopropoxy) bond. The most stable conformer is typically one where steric hindrance is minimized and stabilizing interactions, such as intramolecular hydrogen bonds, are maximized. The carboxylic acid group is likely to be nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from the adjacent methyl group could cause some torsion.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics is excellent for studying individual molecules, molecular dynamics (MD) simulations are better suited for analyzing the behavior of many molecules over time. dovepress.com MD simulations can reveal how molecules of this compound interact with each other and with solvent molecules. A primary interaction for carboxylic acids is the formation of strong hydrogen-bonded dimers, where the carboxyl groups of two molecules associate in a head-to-tail fashion. MD simulations can quantify the stability of these dimers and explore larger aggregate formation. nih.gov Furthermore, simulations in different solvents can predict solubility and partitioning behavior by analyzing the intermolecular forces between the solute and solvent.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms at a molecular level. For this compound, a typical reaction to study would be the esterification of the carboxylic acid group. Using DFT, one can map the entire reaction pathway from reactants to products, identifying the transition state structure and calculating the associated activation energy. This provides a quantitative measure of the reaction's feasibility and kinetics. Such studies can also explore the influence of catalysts or different reaction conditions on the mechanism and energy barriers.

Structure-Based Design Principles for Derivative Synthesis

The insights gained from computational studies form a rational basis for designing new derivatives of this compound. By understanding the relationship between structure and electronic properties, chemists can make targeted modifications to the molecule to achieve desired characteristics. For example, if higher solubility in a nonpolar solvent is needed, the isopropoxy group could be replaced with a longer alkyl chain. If altered electronic properties are desired for applications in materials science, substituents with different electron-donating or -withdrawing strengths could be introduced onto the aromatic ring. The MEP and HOMO/LUMO maps can guide these modifications to fine-tune the molecule's reactivity and intermolecular interaction profile. frontiersin.org

Analytical Methodologies for Characterization and Quality Control of 4 Isopropoxy 3 Methylbenzoic Acid

Titrimetric Analysis (e.g., Acid-Base Titration)

Titrimetric analysis, specifically acid-base titration, is a classic quantitative method for determining the purity of an acidic compound. wikipedia.orgkhanacademy.org This technique relies on the neutralization reaction between the carboxylic acid group of 4-Isopropoxy-3-methylbenzoic acid and a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH). studylib.net

A precisely weighed sample of the acid is dissolved in a suitable solvent (like water or an alcohol-water mixture), and a few drops of a pH indicator (e.g., phenolphthalein) are added. The standard base solution is then added incrementally from a burette until the equivalence point is reached, which is signaled by a distinct color change of the indicator. williams.edu The purity of the acid can be calculated based on the volume of base used, its concentration, and the initial mass of the sample. studypug.com This method provides a reliable determination of the total acid content.

Elemental Composition Analysis

Elemental analysis is a destructive technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen) that constitute a compound. eltra.comwikipedia.org For this compound, with the chemical formula C₁₁H₁₄O₃, the theoretical elemental composition can be calculated based on its atomic weights.

The experimental determination is typically performed using a CHNS/O analyzer, which involves the complete combustion of a small, precisely weighed sample in a stream of oxygen. velp.comazom.com This process converts the carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and oxygen is determined separately by pyrolysis. The amounts of these combustion products are measured, and from them, the percentage of each element in the original sample is calculated. A close agreement between the experimentally determined percentages and the theoretical values helps to confirm the empirical formula and assess the purity of the compound. wikipedia.org

Table 4: Theoretical Elemental Composition of this compound (C₁₁H₁₄O₃)

| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |

| Carbon (C) | 12.011 | 11 | 132.121 | 68.02 |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 7.27 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 24.71 |

| Total | 194.230 | 100.00 |

Advanced Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques combine the separation power of chromatography with the detection and identification capabilities of mass spectrometry (MS), providing a high degree of certainty in analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing this compound. After separation by HPLC as described in section 7.1.1, the eluent is directed into a mass spectrometer. vu.edu.au Techniques like electrospray ionization (ESI) are used to ionize the molecule. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. researchgate.netpsu.edu Tandem MS (MS/MS) can further fragment the parent ion to produce a characteristic fragmentation pattern, which serves as a "fingerprint" for structural confirmation and unambiguous identification, even at very low concentrations. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation of GC with the detection power of MS. researchgate.net As with standard GC, this compound would typically be derivatized to its ester or silyl (B83357) form before analysis. researchgate.netresearchgate.net After separation in the GC column, the molecules enter the mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. nih.govnih.gov The resulting mass spectrum, which shows the abundance of various fragment ions, is compared against spectral libraries for positive identification of the compound and any impurities. researchgate.net

Thermogravimetric Analysis (TGA) for Thermal Stability and Solvent Residues

Thermogravimetric Analysis is a cornerstone technique for assessing the thermal stability and composition of materials. The methodology involves monitoring the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. For this compound, TGA provides critical insights into its decomposition profile and can be used to detect and quantify residual solvents.

Thermal Stability Assessment:

The thermal stability of this compound is a key parameter, influencing its storage, handling, and reaction conditions. A typical TGA experiment would involve heating a small, precisely weighed sample of the compound from ambient temperature to a higher temperature at a constant rate. The resulting TGA curve plots the percentage of weight loss against temperature.

A study on the thermal degradation of various benzoic acid derivatives revealed that decomposition patterns are highly dependent on the nature and position of the substituents on the benzene (B151609) ring. For instance, some derivatives may undergo decarboxylation at elevated temperatures. nih.gov While specific TGA data for this compound is not extensively published, analysis of structurally similar compounds, such as other alkoxy-substituted benzoic acids, indicates that thermal decomposition would likely initiate at temperatures significantly above its melting point. iaea.orgresearchgate.net The onset temperature of decomposition, determined from the TGA curve, provides a quantitative measure of its thermal stability.

Detection of Solvent Residues:

TGA is also a sensitive method for the detection and quantification of volatile and semi-volatile residual solvents that may be present from the synthesis and purification processes. Any significant weight loss observed at temperatures below the boiling point of the main compound and corresponding to the boiling points of potential solvents would indicate their presence. The percentage of weight loss in these initial steps can be directly correlated to the amount of residual solvent in the sample.

Illustrative TGA Data for this compound:

While experimental data is not publicly available, a hypothetical TGA profile can be constructed based on the analysis of similar compounds.

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

| 30 - 120 | < 0.5% | Loss of adsorbed moisture or highly volatile solvents. |

| 120 - 250 | Negligible | Compound is thermally stable in this range. |

| > 250 | Significant | Onset of thermal decomposition. |

This table is illustrative and represents expected, not actual, experimental results.

Sustainable Chemistry Aspects in the Production and Utilization of 4 Isopropoxy 3 Methylbenzoic Acid

Application of Green Chemistry Principles in Synthetic Routes

The twelve principles of green chemistry provide a framework for designing chemical processes that are safer, more efficient, and environmentally benign. nih.gov

Atom Economy and Reaction Efficiency

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. The Williamson ether synthesis of 4-Isopropoxy-3-methylbenzoic acid from 3-methyl-4-hydroxybenzoic acid and an isopropyl halide (e.g., 2-bromopropane) in the presence of a base (e.g., sodium hydroxide) can be analyzed for its atom economy.

The reaction is as follows: C₈H₈O₃ + C₃H₇Br + NaOH → C₁₁H₁₄O₃ + NaBr + H₂O

The atom economy is calculated as: (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%

Interactive Data Table: Atom Economy of this compound Synthesis

| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-methyl-4-hydroxybenzoic acid | C₈H₈O₃ | 152.15 |

| 2-Bromopropane (B125204) | C₃H₇Br | 122.99 |

| Sodium Hydroxide (B78521) | NaOH | 40.00 |

| Product | ||

| This compound | C₁₁H₁₄O₃ | 194.23 |

| Atom Economy (%) | 61.4% |

Note: This calculation assumes 100% theoretical yield and does not account for solvents or catalysts.

Selection of Green Solvents and Reaction Media

Solvents often constitute the largest mass component in a chemical process and are a major source of waste and environmental pollution. researchgate.net The Williamson ether synthesis is traditionally carried out in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile. jk-sci.comfrancis-press.com These solvents, while effective, have significant environmental, health, and safety concerns.

Green chemistry encourages the use of safer solvents or the elimination of solvents altogether. researchgate.net For the synthesis of this compound, several greener alternatives can be considered:

Water: As a non-toxic and renewable solvent, water is an attractive option. wikipedia.org Surfactant-assisted Williamson synthesis in aqueous media has been shown to be effective for similar compounds.

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): These are non-volatile, thermally stable solvents that can be designed to have specific properties. mrforum.com They can act as both the solvent and catalyst, potentially simplifying the process.

Solvent-free conditions: Performing the reaction without a solvent, for instance by using a solid base, can significantly reduce waste. researchgate.net

Interactive Data Table: Comparison of Solvents for Williamson Ether Synthesis

| Solvent | Environmental/Safety Concerns | Green Alternative Features |

| Dimethylformamide (DMF) | Toxic, volatile organic compound (VOC) | |

| Dimethyl Sulfoxide (DMSO) | High boiling point, difficult to remove | |

| Acetonitrile | Toxic, flammable, VOC | |

| Water | Non-toxic, renewable, inexpensive | |

| Ionic Liquids (ILs) | Can be toxic and non-biodegradable depending on structure | Low volatility, tunable properties |

| Deep Eutectic Solvents (DESs) | Often biodegradable, low cost, easy to prepare |

Design for Energy Efficiency

Energy consumption is a significant factor in the environmental and economic cost of chemical manufacturing. Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy requirements. nih.gov The Williamson ether synthesis often requires heating to proceed at a reasonable rate. gordon.edu

To improve energy efficiency, the following can be considered:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and energy consumption compared to conventional heating.

Catalyst optimization: A highly active catalyst can lower the activation energy of the reaction, allowing it to proceed at a lower temperature.

Process intensification: Combining multiple reaction steps into a one-pot synthesis can reduce the energy needed for separation and purification between steps.

Catalyst Development for Environmentally Benign Synthesis

Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled. csic.es In the context of the Williamson ether synthesis, phase-transfer catalysts (PTCs) are often employed to facilitate the reaction between the water-soluble phenoxide and the water-insoluble alkyl halide. PTCs, such as quaternary ammonium (B1175870) salts, can improve reaction rates and yields under milder conditions.

The development of more environmentally benign catalysts is an active area of research. This includes:

Reusable catalysts: Anchoring catalysts to solid supports allows for easy separation and recycling, reducing waste.

Biocatalysts: Enzymes can offer high selectivity and operate under mild conditions, though their application in this specific synthesis is not yet established.

Catalytic Williamson Ether Synthesis (CWES): At high temperatures (above 300 °C), it is possible to carry out the Williamson ether synthesis as a homogeneous catalytic process using weak alkylating agents like alcohols, which avoids the production of salt byproducts. acs.org

Waste Minimization and Recycling Strategies

Preventing waste is a cornerstone of green chemistry. csic.es In the proposed synthesis of this compound, the primary waste streams are the inorganic salt byproduct (e.g., sodium bromide) and the solvent.

Waste minimization strategies include:

Solvent Recycling: Recovering and reusing solvents through distillation can significantly reduce waste and costs.

Reagent Stoichiometry: Using reactants in stoichiometric amounts or with a slight excess of the limiting reagent minimizes unreacted starting materials in the waste stream.

Process Optimization: Fine-tuning reaction conditions to maximize yield and minimize byproduct formation is crucial.

In the broader context of pharmaceutical intermediate synthesis, waste management is a critical concern, with options ranging from prevention and minimization to recycling and, as a last resort, disposal through methods like incineration. thepharmajournal.comvlses.com

Assessment of Environmental Impact of Synthetic Pathways

A comprehensive assessment of the environmental impact of a chemical process is often done through a Life Cycle Assessment (LCA). reachemchemicals.comfrontiersin.org An LCA for this compound would evaluate the environmental footprint from raw material extraction to final product disposal. While a specific LCA for this compound is not publicly available, an analysis of its synthetic pathway allows for a qualitative assessment.

The choice of reagents and solvents in the Williamson ether synthesis step is a major determinant of its environmental profile. Using greener solvents and catalytic methods, as discussed above, can significantly reduce the environmental impact. For instance, moving from a stoichiometric base to a catalytic system and replacing a hazardous solvent with a benign one would represent a substantial improvement in the sustainability of the process.

Future Research Directions for 4 Isopropoxy 3 Methylbenzoic Acid

Development of Novel and Efficient Synthetic Pathways

The pursuit of more efficient and environmentally benign methods for the synthesis of 4-Isopropoxy-3-methylbenzoic acid is a primary area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future endeavors should focus on the development of catalytic and biocatalytic routes that offer higher atom economy and sustainability.

One promising direction is the application of transition metal-catalyzed carboxylation reactions. mdpi.com These methods could potentially enable the direct conversion of a suitably substituted precursor, such as 1-isopropoxy-2-methylbenzene, using carbon dioxide as a C1 source. mdpi.com The development of robust and reusable catalysts for this transformation would represent a significant step forward.

Furthermore, biocatalysis presents an attractive green alternative for the synthesis of aromatic compounds. researchgate.net The use of engineered microorganisms or isolated enzymes could provide highly selective and efficient pathways to this compound, operating under mild, aqueous conditions. nih.govrsc.orgacs.org Research into the discovery and engineering of enzymes capable of recognizing and transforming precursors to the target molecule is a key area for exploration. For instance, the oxidation of a methyl group on a precursor molecule could be achieved using engineered enzymes, a process that is often challenging to control with traditional chemical oxidants. sphinxsai.comnih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition Metal-Catalyzed Carboxylation | Direct utilization of CO2, potential for high atom economy. mdpi.com | Development of active, selective, and recyclable catalysts. |

| Biocatalysis | Mild reaction conditions, high selectivity, reduced environmental impact. researchgate.netnih.gov | Enzyme discovery, protein engineering for substrate specificity. |

| C-H Activation/Functionalization | Step-economic synthesis from simple precursors. | Design of catalysts for regioselective C-H isopropoxylation and carboxylation. |

Exploration of Undiscovered Chemical Transformations

Beyond its synthesis, the reactivity of this compound itself holds significant potential for the discovery of novel chemical transformations. The interplay between the carboxylic acid, the isopropoxy group, and the methyl-substituted aromatic ring offers a rich platform for exploring new reactions.

A particularly exciting avenue is the investigation of decarboxylative functionalization reactions. nih.gov Recent advances have demonstrated that benzoic acids can undergo decarboxylation to generate aryl radicals or organometallic species, which can then participate in a variety of bond-forming reactions. researchgate.netacs.org Applying these methods to this compound could lead to the unprecedented synthesis of novel molecules where the carboxylic acid group is replaced by other functionalities, such as a fluorine atom, an amino group, or a carbon-based substituent. acs.orgnih.gov

The directing effect of the isopropoxy and methyl groups on the aromatic ring also warrants further investigation in the context of C-H activation reactions. Exploring the regioselectivity of metal-catalyzed C-H functionalization at positions ortho or meta to the existing substituents could unlock pathways to a diverse array of polysubstituted aromatic compounds.

Integration with Emerging Technologies in Organic Synthesis

The adoption of emerging technologies in organic synthesis can revolutionize the preparation and transformation of this compound. Continuous flow chemistry and photocatalysis are two such technologies that offer significant advantages over traditional batch processes.

Continuous flow synthesis can provide enhanced control over reaction parameters, improved safety for hazardous reactions, and the potential for seamless scale-up. manchesterorganics.com Developing continuous flow processes for the synthesis and subsequent functionalization of this compound could lead to more efficient and reproducible manufacturing.

Photocatalysis, which utilizes light to drive chemical reactions, opens up new avenues for activating molecules under mild conditions. mdpi.com The development of photocatalytic methods for the transformation of this compound, such as decarboxylative couplings or C-H functionalizations, could provide access to novel chemical space that is inaccessible through thermal methods. acs.org

Advanced Computational Studies for Enhanced Understanding

To guide and accelerate experimental research, advanced computational studies will be indispensable. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives.

Computational modeling can be employed to:

Predict Reaction Outcomes: Elucidate the mechanisms of potential new reactions and predict their feasibility and regioselectivity.

Design Novel Catalysts: Aid in the rational design of catalysts for the efficient synthesis and functionalization of the target molecule.

Interpret Spectroscopic Data: Assist in the characterization of new compounds derived from this compound.

Understand Structure-Property Relationships: A study on the effect of alkoxy substituents on the regioselectivity of C-H activation in benzoic acids has already demonstrated the power of DFT in understanding these systems. mdpi.com

Diversification of Applications as a Synthetic Intermediate

A key future direction is the systematic exploration and diversification of the applications of this compound as a synthetic intermediate. Its unique substitution pattern makes it a valuable building block for the synthesis of more complex molecules with potential applications in various fields.

In medicinal chemistry , this compound could serve as a scaffold for the development of novel therapeutic agents. The isopropoxy and methyl groups can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. Research should focus on incorporating this moiety into libraries of compounds for screening against various biological targets.

In materials science , this compound could be a precursor to novel polymers, liquid crystals, or other functional materials. The specific arrangement of its functional groups can impart desirable properties such as thermal stability, solubility, and self-assembly characteristics.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?